N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide
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Overview
Description
N’-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide typically involves the condensation of 4-methoxybenzothiazole-2-amine with 2-oxo-2H-chromene-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or water, at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
N’-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an anti-inflammatory and antibacterial agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Uniqueness
N’-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide stands out due to its unique combination of a benzothiazole ring and a chromene moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c1-24-13-7-4-8-14-15(13)19-18(26-14)21-20-16(22)11-9-10-5-2-3-6-12(10)25-17(11)23/h2-9H,1H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDRIVCNQLPZPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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